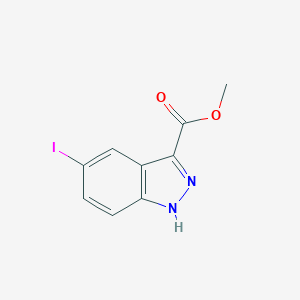

Methyl 5-iodo-1H-indazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-iodo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDHIBWHDCGFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506974 | |

| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-47-6 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-iodo-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

This document provides a comprehensive technical overview of Methyl 5-iodo-1H-indazole-3-carboxylate (CAS No. 1079-47-6), a pivotal heterocyclic building block in contemporary medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of facts to offer field-proven insights into the compound's synthesis, reactivity, and strategic application, particularly in the domain of kinase inhibitor development.

Introduction: The Strategic Value of a Functionalized Indazole

This compound is more than just a chemical intermediate; it is a carefully designed scaffold that offers both a biologically relevant core and a versatile synthetic handle. The indazole ring system is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly multi-kinase inhibitors like Axitinib and Entrectinib.[1] This biological relevance is powerfully augmented by the presence of two key functional groups: the methyl ester at the 3-position, which allows for amide library generation, and the iodo-substituent at the 5-position. This iodine atom is the compound's most strategic feature, providing a reactive site for transition-metal-catalyzed cross-coupling reactions, thereby serving as a gateway to immense structural diversity and the exploration of novel chemical space.[2]

This guide will dissect the compound's properties, provide validated protocols for its synthesis and subsequent modification, and contextualize its utility within modern drug discovery programs.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in the laboratory.

1.1: Core Physicochemical Properties

The key physical and chemical data for this compound are summarized below. These values are critical for reaction planning, purification, and material handling.

| Property | Value | Source(s) |

| CAS Number | 1079-47-6 | [2][3] |

| Molecular Formula | C₉H₇IN₂O₂ | [2][3] |

| Molecular Weight | 302.07 g/mol | [2] |

| Appearance | Off-white to grey solid | [2] |

| Melting Point | 264 °C | |

| Boiling Point | 421.4 ± 25.0 °C (Predicted) | |

| Density | 1.948 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.80 ± 0.40 (Predicted) |

1.2: Solubility and Storage

-

Solubility : While quantitative data is sparse, empirically, the compound exhibits solubility in common polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It has limited solubility in alcohols like methanol and ethanol and is poorly soluble in non-polar solvents and water.

-

Stability and Storage : The compound is stable under standard laboratory conditions. For long-term storage, it is recommended to keep the material at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[4]

1.3: Spectroscopic Characterization: A Predictive Analysis

Definitive, published spectra for this specific compound are not widely available. However, based on extensive experience with related indazole structures, a predictive spectroscopic profile can be constructed. This serves as a reliable benchmark for researchers to confirm the identity and purity of their material.

-

¹H NMR Spectroscopy (500 MHz, DMSO-d₆) :

-

~14.0 ppm (s, 1H) : The N-H proton of the indazole ring. Expected to be a broad singlet due to quadrupole broadening and exchange.

-

~8.4 ppm (d, J ≈ 1.0 Hz, 1H) : The H4 proton. It appears as a doublet (or singlet/narrow multiplet) due to a small four-bond coupling to H6. Its downfield shift is influenced by the anisotropy of the adjacent pyrazole ring.

-

~7.8 ppm (dd, J ≈ 8.7, 1.6 Hz, 1H) : The H6 proton. It shows coupling to both H7 (ortho, large J) and H4 (meta, small J).

-

~7.6 ppm (d, J ≈ 8.7 Hz, 1H) : The H7 proton, showing ortho-coupling to H6.

-

~3.9 ppm (s, 3H) : The methyl protons of the ester group.

-

-

¹³C NMR Spectroscopy (125 MHz, DMSO-d₆) :

-

~162 ppm : Carbonyl carbon of the methyl ester.

-

~142-145 ppm : Quaternary carbons C3a and C7a of the indazole ring.

-

~135 ppm, ~129 ppm, ~122 ppm, ~113 ppm : Aromatic CH carbons (C4, C6, C7).

-

~88 ppm : C5 carbon bearing the iodine atom. The heavy atom effect of iodine causes a significant upfield shift.

-

~52 ppm : Methyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy :

-

~3300-3100 cm⁻¹ : N-H stretching vibration.

-

~1720 cm⁻¹ : C=O stretching of the ester carbonyl group.

-

~1620, 1450 cm⁻¹ : C=C aromatic ring stretching.

-

-

Mass Spectrometry (MS) :

-

[M+H]⁺ : Expected at m/z 302.96.

-

[M]⁺ : The molecular ion peak will be observed at m/z 302.07, with a characteristic isotopic pattern for iodine.

-

Part 2: Synthesis and Purification

The most reliable and scalable synthesis of this compound begins with its corresponding carboxylic acid, 5-iodo-1H-indazole-3-carboxylic acid (CAS 1077-97-0).[5] The choice of esterification method depends on the scale, available equipment, and desired reaction time.

2.1: Recommended Protocol: Acid-Catalyzed Fischer Esterification

This classic method is robust, cost-effective, and easily scalable, making it the preferred choice for routine production. The reaction is driven to completion by using a large excess of the alcohol reactant.

Caption: Workflow for Fischer Esterification.

Step-by-Step Methodology:

-

Reactant Charging : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-iodo-1H-indazole-3-carboxylic acid (1.0 eq).

-

Solvent and Catalyst Addition : Add anhydrous methanol (20-30 volumes, e.g., 20-30 mL per gram of starting material). Stir to create a suspension. Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Causality: Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Methanol is used in large excess to shift the equilibrium towards the product side, per Le Châtelier's principle.

-

Reaction Execution : Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours.

-

Monitoring : Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30-50% ethyl acetate in hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Slowly pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid.

-

Extraction : Extract the product from the aqueous mixture into an organic solvent like ethyl acetate (3x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

-

Validation : Confirm the product's identity and purity using ¹H NMR, LC-MS, and HPLC.[2]

Part 3: Chemical Reactivity and Strategic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The C5-iodo group is a prime site for building molecular complexity via cross-coupling, while the ester allows for late-stage derivatization.

3.1: The C5-Iodo Handle: A Gateway to Cross-Coupling

The carbon-iodine bond is relatively weak, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[2]

Caption: Key diversification pathways via cross-coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere : To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition : Evacuate and backfill the flask with argon or nitrogen three times. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). Causality: The choice of a Pd(0) catalyst is crucial for initiating the catalytic cycle via oxidative addition into the C-I bond. The base is essential for the transmetalation step.

-

Solvent and Reaction : Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1). Heat the reaction to 80-100°C and stir until TLC or LC-MS indicates consumption of the starting material.

-

Workup and Purification : Cool the reaction, dilute with water, and extract with ethyl acetate. The crude product is then purified via silica gel column chromatography.

3.2: Reactions of the Ester and N-H Groups

-

Amidation : The methyl ester can be readily converted to a wide range of amides by direct reaction with primary or secondary amines, often facilitated by coupling agents like HOBT/EDC or by forming the acyl chloride first.[6] This is a common late-stage diversification strategy in medicinal chemistry.

-

Hydrolysis : Saponification with a base like lithium hydroxide (LiOH) in a THF/water mixture will hydrolyze the ester back to the carboxylic acid, which can be useful for alternative coupling strategies or as a final drug form.

-

N-Alkylation/Arylation : The N-H of the indazole can be selectively alkylated or arylated under appropriate basic conditions (e.g., using NaH or Cs₂CO₃), allowing for further modulation of the compound's properties.

Part 4: Applications in Drug Discovery

The primary application of this compound is as a foundational building block for synthesizing targeted therapeutics.

4.1: Case Study: Scaffolding for Protein Kinase B (Akt) Inhibitors

This compound is explicitly cited as a reactant for the preparation of indazole-pyridine based protein kinase B (Akt) inhibitors. The Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.

Caption: Conceptual synthesis of an Akt inhibitor.

In this workflow, the C5-iodo group is first used to install a pyridine moiety via a Suzuki coupling. The resulting intermediate's ester group is then converted into a specific amide designed to interact with the target kinase's active site. This two-step functionalization highlights the compound's strategic design.

4.2: Broader Therapeutic and Agrochemical Potential

Beyond Akt, the indazole scaffold is a versatile inhibitor of many other kinases, and derivatives are explored for treating neurological disorders and inflammatory conditions.[2][7] Furthermore, the biological activity of indazole derivatives extends into agrochemical development, where they have been investigated as potential herbicides and fungicides.[2][8]

Conclusion

This compound is a high-value, versatile building block for chemical research and development. Its combination of a biologically relevant indazole core and a synthetically tractable iodinated handle makes it an indispensable tool for medicinal chemists. A firm grasp of its properties, synthetic routes, and chemical reactivity empowers researchers to efficiently generate novel and diverse molecular architectures in the pursuit of new therapeutics and other advanced materials.

References

- 1. b.aun.edu.eg [b.aun.edu.eg]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H-indazole-3-carboxylic acid, 5-iodo-, methyl ester | CAS 1079-47-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Methyl 3-iodo-1H-indazole-5-carboxylate | 885271-25-0 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 5-iodo-1H-indazole-3-carboxylate (CAS: 1079-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-iodo-1H-indazole-3-carboxylate is a pivotal molecular scaffold in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive iodine atom and a versatile ester functional group on the indazole core, establish it as a highly valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its significant applications, with a focus on its role in the development of targeted therapeutics, especially protein kinase inhibitors. The indazole moiety is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] The strategic placement of the iodine at the 5-position offers a handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the generation of novel drug candidates.[1]

Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1079-47-6 | [2] |

| Molecular Formula | C₉H₇IN₂O₂ | [2] |

| Molecular Weight | 302.07 g/mol | [2] |

| Melting Point | 264 °C | [2] |

| Boiling Point (Predicted) | 421.4±25.0 °C | [2] |

| Density (Predicted) | 1.948±0.06 g/cm³ | [2] |

| Appearance | Solid | [3] |

| Synonyms | 5-Iodo (1H) indazole-3-carboxylic acid methyl ester, 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester | [2] |

Synthesis and Purification

The most direct and common route to this compound is through the esterification of its corresponding carboxylic acid precursor, 5-iodo-1H-indazole-3-carboxylic acid. The Fischer-Speier esterification is a well-established and efficient method for this transformation.

Protocol: Fischer-Speier Esterification

This protocol is adapted from a similar procedure for a structurally related nitro-indazole derivative and is expected to provide good yields for the target compound.

Reaction Scheme:

A representative Fischer esterification workflow.

Materials:

-

5-iodo-1H-indazole-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-iodo-1H-indazole-3-carboxylic acid (1.0 equivalent) in an excess of methanol (e.g., 10-20 volumes).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

-

Analytical Characterization

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Predicted ¹H NMR (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 | br s | 1H | N-H |

| ~8.3 | s | 1H | H-4 |

| ~7.8 | d | 1H | H-6 |

| ~7.5 | d | 1H | H-7 |

| ~3.9 | s | 3H | O-CH₃ |

Predicted ¹³C NMR (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O |

| ~141 | C-3a |

| ~138 | C-7a |

| ~135 | C-6 |

| ~129 | C-4 |

| ~122 | C-3 |

| ~113 | C-7 |

| ~88 | C-5 |

| ~52 | O-CH₃ |

Note: These are predicted values and may differ from experimental results. It is crucial to obtain and interpret the actual spectra for confirmation of the structure.

Applications in Medicinal Chemistry

This compound is a cornerstone intermediate in the synthesis of a variety of bioactive molecules, most notably in the development of kinase inhibitors for cancer therapy.

Role as a Precursor for Protein Kinase B (Akt) Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[4] this compound serves as a key reactant in the preparation of indazole-pyridine based protein kinase B (Akt) inhibitors.[2] These inhibitors typically function by competing with ATP for binding to the kinase domain of Akt, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.

The Akt signaling pathway and the point of intervention for indazole-based inhibitors.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 5-position of this compound is a key feature that allows for its derivatization through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are instrumental in creating carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents. This chemical versatility is crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds.

General Reaction Scheme:

References

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to Methyl 5-iodo-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. As a Senior Application Scientist, my objective is to present this information with scientific integrity, blending foundational data with practical, field-proven insights to support your research and development endeavors.

The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery. Its structure is recognized by a multitude of biological targets, often mimicking the purine base of nucleotides, which allows it to effectively interact with the active sites of enzymes like kinases.[1] The strategic functionalization of the indazole ring system enables the fine-tuning of a molecule's physicochemical properties and biological activity.

This compound emerges as a particularly valuable intermediate within this class. The presence of three key functional groups—the indazole nitrogen, the methyl ester, and the iodine atom—provides a versatile platform for extensive chemical modification. The iodine at the 5-position is especially significant, serving as a reactive handle for introducing molecular diversity through well-established cross-coupling reactions.[1] This guide will delve into the core characteristics, synthesis, applications, and handling of this compound.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 302.07 g/mol | [2][3] |

| Molecular Formula | C₉H₇IN₂O₂ | [2][4] |

| CAS Number | 1079-47-6 | [2][4] |

| Appearance | Off-white to grey solid | [2] |

| Melting Point | 264 °C | [1] |

| Boiling Point (Predicted) | 421.4 ± 25.0 °C | |

| Density (Predicted) | 1.948 ± 0.06 g/cm³ | |

| Purity | ≥ 97% (HPLC) | [2] |

| MDL Number | MFCD07371578 | [2][4] |

| PubChem CID | 12689370 | [2] |

| SMILES | COC(=O)c1n[nH]c2c1cc(I)cc2 | [4] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 5-iodo-1H-indazole-3-carboxylic acid (CAS 1077-97-0).[5] This transformation is a cornerstone of organic synthesis, and several reliable methods can be employed.

Synthetic Workflow: Acid-Catalyzed Esterification

The Fischer-Speier esterification is a robust and widely used method that involves reacting the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst.[6] The excess methanol serves as both reactant and solvent, driving the equilibrium towards the product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on standard esterification procedures. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-iodo-1H-indazole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 20-40 mL per gram of starting material). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the final product.

Structural Confirmation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the indazole ring, a singlet for the N-H proton (which may be broad), and a singlet around 3.9-4.0 ppm corresponding to the three protons of the methyl ester group.

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the ester carbonyl carbon (typically >160 ppm), and the methoxy carbon (around 50-55 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]+ or protonated molecule [M+H]+ confirming the molecular weight of 302.07 g/mol .

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching (around 3300 cm⁻¹) and a strong C=O stretch for the ester (around 1700-1730 cm⁻¹).

Applications in Drug Discovery and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the reactivity of its functional groups.

A Scaffold for Kinase Inhibitors

The indazole core is a key component in numerous kinase inhibitors. This compound serves as a starting point for the synthesis of inhibitors targeting pathways crucial for cell survival and growth, such as the Protein Kinase B (Akt) pathway, which is often dysregulated in cancer. Researchers utilize this intermediate to build more complex molecules designed to fit into the ATP-binding pocket of specific kinases.

The Role of Iodine in Cross-Coupling Reactions

The iodine atom at the 5-position is the compound's most powerful feature for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the efficient and modular attachment of a wide variety of aryl, heteroaryl, vinyl, or alkynyl groups, which is a critical strategy in structure-activity relationship (SAR) studies during lead optimization.[1]

Caption: Versatility of the 5-iodo group in palladium-catalyzed cross-coupling reactions.

Other Applications

Beyond oncology, this building block is used in the development of:

-

Agrochemicals: For creating novel pesticides and crop protection agents.[2]

-

Diagnostic Tools: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I) for use in radiolabeling studies and diagnostic imaging.[1][2]

-

Material Science: The rigid, aromatic structure is explored for creating advanced polymers and coatings with enhanced chemical resistance.[2]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, data from closely related indazole derivatives provide a strong basis for safe handling protocols.

| Safety Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent eye and skin contact, which can cause irritation.[7][8] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | To prevent inhalation of dust, which may cause respiratory irritation.[9][10] |

| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | To mitigate serious eye irritation.[7][9] |

| First Aid (Skin) | Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice. | To remove the compound and prevent skin irritation.[7][9] |

| Storage | Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C. Keep under an inert atmosphere. | To ensure chemical stability and prevent degradation from moisture, light, and air.[2] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | To ensure environmental safety and regulatory compliance.[9][10] |

Conclusion

This compound is a cornerstone intermediate for chemists engaged in the synthesis of complex, biologically active molecules. Its molecular architecture provides a stable and predictable scaffold, while the strategically placed iodine atom offers a gateway to immense structural diversity. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this compound to its full potential, accelerating the discovery of novel therapeutics, agrochemicals, and advanced materials.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-indazole-3-carboxylic acid, 5-iodo-, methyl ester | CAS 1079-47-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Role of Methyl 5-iodo-1H-indazole-3-carboxylate in Modern Drug Discovery

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-iodo-1H-indazole-3-carboxylate

This compound (CAS No. 1079-47-6) is a pivotal molecular scaffold in medicinal chemistry.[1][2] Its indazole core is a well-established pharmacophore present in numerous biologically active compounds, and the strategic placement of the iodo and methyl carboxylate groups offers versatile handles for synthetic elaboration. This makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in oncology and neurology, where it is used to create potent protein kinase inhibitors.[1]

For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (¹H) NMR, stands as the cornerstone analytical technique for this purpose.[3][4][5] It provides a detailed fingerprint of the molecular structure at the atomic level, revealing the electronic environment, connectivity, and relative abundance of each proton. This guide offers a detailed exploration of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for accurate spectral interpretation.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the molecule. The structure contains three types of protons: a labile N-H proton of the indazole ring, three aromatic protons on the benzene ring portion, and three protons of the methyl ester group.

Diagram 1: Molecular Structure and Proton Numbering

Caption: Structure of this compound with key protons labeled.

-

NH Proton: This proton is attached to a nitrogen atom within an aromatic system. Its chemical shift is highly sensitive to solvent, concentration, and temperature. It is expected to appear significantly downfield.

-

Aromatic Protons (H4, H6, H7): These protons reside on the benzene portion of the indazole ring. Their chemical shifts are influenced by the electron-withdrawing carboxylate group and the electron-donating/anisotropic effects of the iodine atom.

-

Methyl Protons (OCH₃): These three equivalent protons are part of the methyl ester group. They are attached to an oxygen atom, which deshields them, causing them to appear at a characteristic downfield position relative to alkyl protons.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of the NMR data is fundamentally dependent on a robust experimental protocol. The following steps outline a standard procedure for the characterization of this compound.

1. Sample Preparation:

- Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the analyte, and its high boiling point allows for variable temperature experiments if needed. Critically, it allows for the clear observation of the exchangeable NH proton, which would often be broadened or exchanged in protic solvents like methanol-d₄.

- Analyte Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

- Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6]

- Dissolution: Vortex the sample until the solid is completely dissolved. A brief sonication may be necessary.

2. NMR Spectrometer Setup & Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

- Experiment: Standard 1D Proton acquisition.

- Temperature: 298 K (25 °C).

- Acquisition Parameters:

- Spectral Width: -2 to 16 ppm.

- Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.

- Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons, which is crucial for accurate integration.[5]

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J). A logical, step-by-step analysis of these elements allows for the complete assignment of the molecular structure.[3][4][7]

Diagram 2: NMR Interpretation Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-indazole-3-carboxylic acid, 5-iodo-, methyl ester | CAS 1079-47-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. emerypharma.com [emerypharma.com]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

¹³C NMR chemical shifts for Methyl 5-iodo-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 5-iodo-1H-indazole-3-carboxylate

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, a comprehensive understanding of spectroscopic data is paramount. This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, a key intermediate in medicinal chemistry.[1] Drawing upon established principles of NMR spectroscopy and comparative data from related indazole derivatives, this document offers a predictive framework for the assignment of its ¹³C NMR spectrum, alongside a robust experimental protocol for its acquisition.

Theoretical Framework: Unraveling the Electronic Landscape

The ¹³C NMR spectrum of this compound is governed by the electronic environment of each carbon atom within the molecule. The chemical shifts are influenced by a combination of factors, including the aromaticity of the indazole ring system and the electronic effects of the substituents: the iodine atom at the C5 position and the methyl carboxylate group at the C3 position.

The indazole core, a bicyclic aromatic heterocycle, generally exhibits ¹³C chemical shifts in the aromatic region (approximately 110-140 ppm).[2] The introduction of substituents significantly perturbs these values. The iodine atom at C5 is expected to exert a strong shielding effect on the carbon to which it is directly attached (C5) due to the "heavy atom effect." Conversely, the methyl carboxylate group at C3 is an electron-withdrawing group, which will deshield the adjacent carbon atoms.

A thorough analysis of the expected chemical shifts for each carbon atom, based on data from analogous compounds, is presented in the following sections.

Predicted ¹³C NMR Data and Comparative Analysis

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |

| C3 | ~142 | The presence of the electron-withdrawing methyl carboxylate group and the adjacent nitrogen atom will deshield this carbon. For comparison, the C3 in 5-iodo-1H-indazole-3-carboxaldehyde is observed at 142.4 ppm.[3] |

| C3a | ~140 | This bridgehead carbon is part of the aromatic system and is influenced by the pyrazole ring. In 5-iodo-1H-indazole-3-carboxaldehyde, this carbon appears at 140.2 ppm.[3] |

| C4 | ~129 | This carbon is expected to be in a typical aromatic region, with some deshielding from the adjacent C3a. The corresponding carbon in 5-iodo-1H-indazole-3-carboxaldehyde is at 129.1 ppm.[3] |

| C5 | ~89 | The heavy atom effect of iodine will cause a significant upfield shift (shielding) for this carbon. In 5-iodo-1H-indazole-3-carboxaldehyde, C5 resonates at 88.6 ppm.[3] |

| C6 | ~135 | This carbon is in a standard aromatic environment. The corresponding carbon in 5-iodo-1H-indazole-3-carboxaldehyde is at 135.3 ppm.[3] |

| C7 | ~113 | This carbon is adjacent to the nitrogen of the benzene ring portion and is expected to be shielded. In 5-iodo-1H-indazole-3-carboxaldehyde, C7 is observed at 113.5 ppm.[3] |

| C7a | ~122 | This bridgehead carbon is expected in the aromatic region. The corresponding carbon in 5-iodo-1H-indazole-3-carboxaldehyde is at 122.6 ppm.[3] |

| C=O | ~162 | The carbonyl carbon of the methyl ester is expected in the typical range for esters. For comparison, the carbonyl carbon in 3-ethoxycarbonyl-1H-indazole is at 162.33 ppm.[2] |

| O-CH₃ | ~52 | The methyl carbon of the ester group is expected in the typical range for methoxy groups attached to a carbonyl. |

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

To further refine these predictions, online NMR prediction tools can be utilized as a supplementary resource.[4][5]

Experimental Protocol for ¹³C NMR Spectrum Acquisition

Acquiring a high-quality ¹³C NMR spectrum is crucial for the unambiguous structural confirmation of this compound. The following protocol outlines the key steps for a self-validating experiment.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for indazole derivatives due to its high polarity and ability to observe the exchangeable N-H proton in ¹H NMR.[6]

-

Concentration: Dissolve approximately 15-20 mg of the purified solid compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or higher field spectrometer:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: 30-45° flip angle.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[6]

-

Spectral Width: A spectral width of 0-220 ppm is generally sufficient to cover all expected carbon signals.

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Experimental Workflow

To facilitate the assignment of the ¹³C NMR signals and to provide a clear overview of the experimental process, the following diagrams have been generated.

Caption: Molecular structure with atom numbering for ¹³C NMR assignment.

Caption: A streamlined workflow for acquiring and analyzing the ¹³C NMR spectrum.

Conclusion

The structural elucidation of complex organic molecules like this compound is heavily reliant on powerful analytical techniques such as ¹³C NMR spectroscopy. This guide has provided a comprehensive theoretical and practical framework for understanding and obtaining the ¹³C NMR spectrum of this compound. By leveraging comparative data from related structures, we have presented a reliable set of predicted chemical shifts that can guide researchers in their spectral assignments. The detailed experimental protocol further ensures the acquisition of high-quality, reproducible data, upholding the principles of scientific integrity. This in-depth approach empowers researchers in drug discovery and development to confidently characterize their synthesized molecules, accelerating the pace of innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. CASPRE [caspre.ca]

- 5. Visualizer loader [nmrdb.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 5-iodo-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 5-iodo-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We explore its fragmentation patterns under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). By elucidating the characteristic fragmentation pathways, this document serves as a foundational resource for the structural confirmation, impurity profiling, and metabolic identification of this and structurally related molecules. Detailed experimental protocols, data interpretation, and mechanistic diagrams are presented to offer field-proven insights into the analytical characterization of this important molecular scaffold.

Introduction and Scientific Context

This compound is a key building block in synthetic organic chemistry. The indazole core is a privileged scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The presence of an iodine atom provides a site for further chemical modification via cross-coupling reactions, while the methyl ester serves as a versatile handle for amide bond formation or reduction.

Given its role in the synthesis of potential drug candidates, unambiguous structural characterization is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns. Understanding how this molecule fragments under different ionization conditions is crucial for its reliable identification in complex reaction mixtures, for quality control, and for studying its metabolic fate. This guide explains the causal logic behind the observed fragmentation, enabling scientists to predict and interpret the mass spectra of related compounds.

Molecular Structure and Ionization Potential

To interpret any mass spectrum, one must first understand the molecule's fundamental properties.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₇IN₂O₂

-

Monoisotopic Mass: 301.9552 Da

-

Average Molecular Weight: 302.07 g/mol

The structure features a bicyclic aromatic indazole system, a methyl ester group at position 3, and an iodine atom at position 5. The key features influencing its mass spectrometric behavior are:

-

The indazole ring system , which contains two nitrogen atoms that are preferential sites for protonation under soft ionization conditions like ESI.

-

The C-I bond , which is the weakest bond in the aromatic system and a likely site for initial cleavage, especially under high-energy EI conditions.

-

The methyl carboxylate group , which has well-documented fragmentation patterns, including the loss of a methoxy radical (•OCH₃) or a neutral molecule of methanol (CH₃OH) depending on the ionization method.

Experimental Protocols: A Self-Validating Approach

The choice of analytical technique dictates the nature of the resulting mass spectrum. Here, we detail protocols for two complementary methods: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) for hard ionization and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for soft ionization and controlled fragmentation.

Protocol for GC-EI-MS Analysis

This method is ideal for volatile, thermally stable compounds and provides highly reproducible fragmentation patterns suitable for library matching.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol.

-

Instrumentation: Agilent GC-MSD system (or equivalent).

-

GC Conditions:

-

Injection Volume: 1 µL (splitless mode).

-

Inlet Temperature: 250°C. Causality: This temperature ensures rapid volatilization without thermal degradation of the analyte.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. Causality: This is the standard energy used for EI-MS, as it produces extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule.[1]

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-400.

-

Protocol for LC-ESI-MS/MS Analysis

This technique is suited for a broader range of compounds and allows for the analysis of the protonated molecule, followed by controlled fragmentation to establish structural connectivity.[2]

-

Sample Preparation: Prepare a 1 µg/mL solution in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Causality: Formic acid is a common mobile phase additive that facilitates protonation in positive-ion ESI, enhancing the signal of the [M+H]⁺ ion.[3]

-

Instrumentation: Waters Xevo TQ-S (or equivalent tandem mass spectrometer).

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MS1 Scan: m/z 100-400 to detect the precursor ion ([M+H]⁺).

-

MS/MS (Product Ion Scan): Isolate the precursor ion at m/z 302 and apply varying collision energies (e.g., 10-40 eV) with argon as the collision gas to generate a product ion spectrum. Causality: Varying the collision energy allows for controlled fragmentation, revealing both stable and less stable fragment ions, which helps in piecing together the fragmentation pathway.[4]

-

Analysis of Fragmentation Patterns

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, the initial event is the removal of an electron to form a radical cation, M⁺•, at m/z 302 . The subsequent fragmentation is driven by the stability of the resulting ions and neutral radicals.

The primary fragmentation routes are initiated by cleavage of the weakest bonds:

-

Loss of Methoxy Radical (•OCH₃): The most common fragmentation for methyl esters is the alpha-cleavage, leading to the loss of a methoxy radical (31 Da).[5] This forms a highly stable acylium ion at m/z 271 .

-

Loss of Iodine Atom (•I): The C-I bond is relatively weak, and its cleavage results in the loss of an iodine radical (127 Da), producing an ion at m/z 175 .[6]

-

Sequential Fragmentation: The primary fragments can undergo further decomposition. The acylium ion (m/z 271) can lose a molecule of carbon monoxide (CO, 28 Da) to yield an iodo-indazolyl cation at m/z 243 . This ion can then lose the iodine atom to produce an ion at m/z 116 .

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) Pathway

In positive mode ESI, the molecule is protonated, typically on one of the indazole nitrogen atoms, to form the [M+H]⁺ ion at m/z 302 . CID of this even-electron species in the collision cell induces fragmentation by promoting the elimination of stable neutral molecules.[7]

The primary fragmentation routes for the protonated molecule are:

-

Loss of Methanol (CH₃OH): A common pathway for protonated methyl esters is the neutral loss of methanol (32 Da). This occurs via rearrangement and results in the formation of the same stable acylium ion observed in EI, at m/z 270 . Note the 1 Da difference from the EI fragment due to the starting species being [M+H]⁺ instead of M⁺•.

-

Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting acylium ion at m/z 270 can readily lose a molecule of CO (28 Da) to form the protonated 5-iodo-indazole ion at m/z 242 .

-

Loss of Iodine (as HI or I•): The ion at m/z 242 may lose a molecule of hydrogen iodide (HI, 128 Da), although this is less common, or undergo radical loss of iodine, which can be influenced by the collision energy. A more direct loss of an iodine radical from the precursor is less favorable for an even-electron ion but can occur at higher energies. Research has shown that in-source deiodination can also occur, particularly with formic acid in the mobile phase.[3]

Caption: Predicted ESI-CID fragmentation of protonated this compound.

Summary of Key Fragmentation Data

The following table summarizes the key predicted ions, their mass-to-charge ratio (m/z), and the corresponding neutral losses for both ionization techniques. This data provides a quick reference for identifying the compound based on its mass spectrum.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| EI | 302 (M⁺•) | 271 | •OCH₃ (31 Da) | 5-Iodo-1H-indazole-3-carbonyl cation |

| EI | 302 (M⁺•) | 175 | •I (127 Da) | Methyl 1H-indazole-3-carboxylate cation |

| EI | 271 | 243 | CO (28 Da) | 5-Iodo-1H-indazolyl cation |

| ESI-MS/MS | 302 ([M+H]⁺) | 270 | CH₃OH (32 Da) | 5-Iodo-1H-indazole-3-carbonyl cation |

| ESI-MS/MS | 270 | 242 | CO (28 Da) | Protonated 5-Iodo-1H-indazole |

Conclusion

The mass spectrometric fragmentation of this compound is predictable and follows established chemical principles. Under Electron Ionization , the fragmentation is dominated by radical-driven cleavages, primarily the loss of the methoxy radical and the iodine atom. In contrast, Electrospray Ionization with CID on the protonated molecule proceeds through the elimination of stable neutral molecules, most notably methanol followed by carbon monoxide.

By leveraging these distinct and complementary fragmentation patterns, researchers can confidently identify this molecule, distinguish it from its isomers, and characterize related structures in complex matrices. The protocols and mechanistic interpretations provided in this guide offer a robust framework for the application of mass spectrometry in the rigorous scientific environment of drug discovery and development.

References

- 1. agilent.com [agilent.com]

- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]

IR spectroscopy of Methyl 5-iodo-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 5-iodo-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound, a key intermediate in medicinal chemistry and drug development.[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational spectroscopy, offers a field-proven experimental protocol, and provides a detailed interpretation of the expected infrared spectrum. By grounding our analysis in the principles of vibrational spectroscopy, we aim to equip the reader with the expertise to not only identify this specific molecule but also to apply these principles to related heterocyclic compounds.

Introduction: The Significance of this compound

This compound (C₉H₇IN₂O₂) is a heterocyclic compound built upon an indazole core.[2] The indazole scaffold is a prominent pharmacophore, and its derivatives are investigated for a wide range of therapeutic applications, including the development of protein kinase inhibitors for oncology. The molecule's structure is characterized by three key features: the bicyclic aromatic indazole ring system, a methyl ester functional group at the 3-position, and an iodine substituent at the 5-position. Each of these components imparts distinct and identifiable features in its infrared spectrum.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific frequencies corresponding to the energy of the absorbed light. These absorption frequencies are highly characteristic of the functional groups present, making IR spectroscopy an indispensable tool for structural elucidation and quality control in synthetic chemistry.

Structural Analysis and Predicted Vibrational Modes

The utility of IR spectroscopy lies in its ability to confirm the presence of key functional groups. A thorough analysis of this compound's structure allows us to predict the characteristic absorption bands we expect to observe.

-

The Indazole Core (N-H and Aromatic C-H/C=C): The indazole ring contains a secondary amine (N-H) group, which gives rise to a distinct stretching vibration. The aromatic portion of the ring system will exhibit characteristic C-H stretching vibrations at wavenumbers slightly higher than their aliphatic counterparts, as well as a series of in-ring C=C stretching vibrations.[3][4][5]

-

The Methyl Ester (C=O and C-O): The methyl ester is perhaps the most IR-active group in the molecule. It is defined by an intense carbonyl (C=O) stretching band. Because this ester is conjugated with the aromatic indazole ring, the frequency of this C=O stretch is expected to be lower than that of a simple aliphatic ester.[6][7][8] Furthermore, the ester group possesses two distinct C-O single bonds, each with a characteristic stretching frequency, often referred to as the "Rule of Three" pattern for esters.[6][9]

-

Substituents (Aliphatic C-H and C-I): The methyl group of the ester will show typical aliphatic C-H stretching and bending modes. The carbon-iodine (C-I) bond also has a stretching vibration, but it occurs at a very low frequency (typically below 600 cm⁻¹) and is often weak, falling in the complex "fingerprint region" where definitive assignment can be challenging.[10]

Table 1: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group / Moiety | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Indazole Ring | 3500 - 3300 | Medium, potentially broad |

| Aromatic C-H Stretch | Indazole Ring | 3100 - 3010 | Medium to Weak, Sharp |

| Aliphatic C-H Stretch | Methyl Ester (-CH₃) | 3000 - 2850 | Medium, Sharp |

| C=O Stretch (Conjugated) | Aromatic Ester | 1730 - 1715 | Strong, Sharp |

| C=C / C=N In-Ring Stretch | Indazole Ring | 1600 - 1450 | Medium (multiple bands) |

| C-H Bend | Methyl Ester (-CH₃) | 1470 - 1450 | Medium |

| Asymmetric C-C-O Stretch | Aromatic Ester | 1310 - 1250 | Strong |

| Symmetric O-C-C Stretch | Aromatic Ester | 1130 - 1100 | Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Strong |

| C-I Stretch | Iodo-Aryl | 600 - 500 | Weak to Medium |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust method for obtaining a high-quality FTIR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and highly efficient technique that requires minimal sample preparation.

Trustworthiness through Self-Validation: This protocol is designed to be self-validating. The mandatory background scan accounts for environmental and instrumental variables, ensuring that the resulting spectrum is solely representative of the analyte.

Step-by-Step Methodology

-

Instrument Preparation & Background Scan:

-

Action: Ensure the FTIR spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Causality: Water vapor and carbon dioxide absorb strongly in the infrared region and can obscure key spectral features. Purging provides a stable, non-absorbing background.

-

Action: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Action: Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This measures the instrument and environmental baseline. The instrument software will automatically subtract this from the sample spectrum.

-

-

Sample Application:

-

Action: Place a small amount (a few milligrams) of this compound solid onto the center of the ATR crystal.

-

Causality: Only the sample in direct contact with the crystal will be analyzed. Using a minimal amount ensures a representative sample layer.

-

Action: Lower the ATR press and apply consistent pressure to the sample.

-

Causality: Good contact between the solid sample and the crystal is critical for achieving a strong, high-quality signal. Insufficient contact results in a weak spectrum with poor signal-to-noise.

-

-

Data Acquisition:

-

Action: Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution, range of 4000-400 cm⁻¹).

-

Causality: Using identical parameters ensures that the background subtraction is accurate. Averaging multiple scans (e.g., 32) significantly improves the signal-to-noise ratio, making weaker peaks more discernible. A resolution of 4 cm⁻¹ is sufficient for resolving the vast majority of features in organic solids.

-

-

Data Processing and Cleaning:

-

Action: After acquisition, perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Action: Clean the ATR crystal and press thoroughly before analyzing the next sample.

-

Workflow Diagram

Caption: Experimental workflow for FTIR-ATR analysis.

Spectral Interpretation: A Guided Analysis

An idealized spectrum of this compound would present a unique fingerprint confirming its structure. The analysis should proceed logically from the most prominent and easily identifiable peaks.

-

The Carbonyl Peak (C=O): The most intense and unmistakable absorption will be the sharp C=O stretching band between 1730-1715 cm⁻¹.[6][7] Its high intensity is due to the large change in dipole moment during the stretching vibration of this highly polar bond. Its position, slightly lower than a non-conjugated ester (1750-1735 cm⁻¹), is authoritative evidence of electronic conjugation with the indazole aromatic system.[7][8]

-

The High-Frequency Region (N-H and C-H Stretches): In the 3500-2800 cm⁻¹ region, several key features are expected. A medium-intensity band, which may be somewhat broad due to hydrogen bonding in the solid state, should appear around 3400-3300 cm⁻¹ and is assigned to the N-H stretch of the indazole ring.[11][12] Just to the right of this, multiple weaker, sharp peaks above 3000 cm⁻¹ (typically ~3100-3030 cm⁻¹) confirm the presence of aromatic C-H bonds.[3][4][7] Immediately below 3000 cm⁻¹, sharp absorptions corresponding to the aliphatic C-H stretching of the methyl group will be observed.[13]

-

The Fingerprint Region (Ester C-O, Aromatic Ring, and C-I Stretches):

-

Ester C-O Stretches: The presence of the ester is unequivocally confirmed by two additional strong bands. A band between 1310-1250 cm⁻¹ corresponds to the asymmetric C-C-O stretch, and another strong band between 1130-1100 cm⁻¹ arises from the O-C-C symmetric stretch.[6][9] The presence of the strong C=O and these two strong C-O bands provides a classic signature for the aromatic ester group.

-

Aromatic In-Ring Stretches: A series of medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the indazole aromatic ring system.[3][4]

-

C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane ("oop") bending vibrations.[4] The precise location of these bands can sometimes be correlated with the substitution pattern of the aromatic ring.

-

Carbon-Iodine Stretch: The C-I stretch is expected in the low-wavenumber region (below 600 cm⁻¹). This absorption is typically weak and can be obscured by other vibrations in the fingerprint region, making it a less reliable diagnostic peak compared to the others.

-

Structural Correlation Diagram

Caption: Correlation of molecular structure with key IR regions.

Conclusion

Infrared spectroscopy serves as a rapid, reliable, and indispensable tool for the structural verification of this compound. By systematically analyzing the spectrum, a researcher can confidently confirm the presence of the defining N-H of the indazole ring, the conjugated methyl ester group (via its strong C=O and dual C-O stretches), and the aromatic framework. This guide provides the foundational knowledge, a validated experimental protocol, and the interpretive logic required to leverage IR spectroscopy effectively in the research and development pipeline, ensuring the structural integrity of this valuable synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-indazole-3-carboxylic acid, 5-iodo-, methyl ester | CAS 1079-47-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Structural Analysis and Application of Methyl 5-iodo-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-iodo-1H-indazole-3-carboxylate is a pivotal building block in contemporary medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology.[1] The strategic placement of the iodine atom on the indazole scaffold provides a versatile handle for introducing chemical diversity through cross-coupling reactions, while the indazole core itself is a privileged structure for interacting with the ATP-binding sites of various kinases.[2] This guide provides an in-depth technical overview of this compound, covering its synthesis, purification, and the critical insights gained from X-ray crystallographic analysis. While the specific crystal structure of the title compound is not publicly available, we will leverage the structural data of a closely related analogue, 1-Methyl-1H-indazole-3-carboxylic acid, to elucidate the key structural features and intermolecular interactions that govern the solid-state behavior of this important class of molecules.[3][4] Furthermore, we will explore the structure-activity relationships (SAR) that underscore its utility in the design of potent and selective kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold in Drug Discovery

The 1H-indazole moiety is a bicyclic heteroaromatic system that has emerged as a cornerstone in the design of small-molecule drugs. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for engaging with biological targets.[5] In particular, indazole derivatives have demonstrated remarkable success as kinase inhibitors, with several approved drugs, such as Pazopanib and Axitinib, featuring this core structure.[6]

The introduction of a halogen, specifically iodine, at the 5-position of the indazole ring, as in this compound, significantly enhances its synthetic versatility.[1] The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2] This allows for the systematic exploration of the chemical space around the indazole core, a critical step in optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[7][8]

Understanding the precise three-dimensional structure of these intermediates through X-ray crystallography is paramount. It provides invaluable information on molecular conformation, packing arrangements, and non-covalent interactions, which can influence solubility, stability, and ultimately, the biological activity of the final drug substance.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted toluene or aniline. The following protocol is a representative synthesis based on established methodologies for indazole formation and functionalization.[9][10][11]

Synthetic Protocol

Step 1: Diazotization and Cyclization to form 5-Iodo-1H-indazole

A plausible route to an iodinated indazole core involves the diazotization of an appropriate amino-iodotoluene followed by intramolecular cyclization.

Step 2: Carboxylation at the 3-position

The 3-position of the indazole ring can be carboxylated through various methods, such as deprotonation with a strong base followed by quenching with carbon dioxide.

Step 3: Esterification to this compound

The final step involves the esterification of the carboxylic acid, for instance, by reacting it with methanol in the presence of an acid catalyst.

Purification by Recrystallization

Obtaining high-purity crystalline material is essential for both subsequent synthetic steps and for growing single crystals suitable for X-ray diffraction. Recrystallization is the preferred method for purifying solid organic compounds like this compound.[12][13]

Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for indazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with water.[12][14]

-

Dissolution: The crude solid is dissolved in a minimal amount of the chosen solvent at its boiling point to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Cooling and Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove residual soluble impurities, and dried under vacuum.

X-ray Crystal Structure Analysis: Insights from an Analogue

As of the writing of this guide, the full crystallographic data for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the crystal structure of the closely related compound, 1-Methyl-1H-indazole-3-carboxylic acid, provides a valuable framework for understanding the key structural features we can anticipate.[3][4]

Case Study: 1-Methyl-1H-indazole-3-carboxylic acid

The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.[3][4]

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

| Z | 8 |

Data sourced from Kang et al. (2008).[3][4]

Key Structural Features and Intermolecular Interactions

The analysis of the 1-Methyl-1H-indazole-3-carboxylic acid structure reveals several important features that are likely to be conserved in this compound:

-

Planarity: The indazole ring system is expected to be largely planar, which is crucial for its interaction with the planar residues in the hinge region of kinase active sites.

-

Hydrogen Bonding: A key feature of the analogue's crystal structure is the formation of inversion dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[3][4] In this compound, the N-H of the indazole ring is a primary hydrogen bond donor, and we would anticipate strong N-H···N or N-H···O hydrogen bonds, forming catemeric chains or dimeric structures.[9] These interactions are fundamental to the stability of the crystal lattice.

-

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.

-

Role of the Iodo Group: The iodine atom, being large and polarizable, is expected to participate in halogen bonding (I···N or I···O interactions) with neighboring molecules. These interactions can significantly influence the crystal packing and solid-state properties.

The workflow for determining such a crystal structure is illustrated below:

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

A Technical Guide to the Purity Analysis of Methyl 5-iodo-1H-indazole-3-carboxylate by High-Performance Liquid Chromatography

Abstract

Methyl 5-iodo-1H-indazole-3-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active agents.[1] Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded methodology for the purity analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). We will explore the rationale behind the method development, present a detailed and validated analytical procedure, and discuss the interpretation of the results in accordance with international regulatory standards. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

The journey of a drug from a laboratory concept to a patient's hands is a long and rigorously controlled process. A critical, yet often overlooked, aspect of this journey is the purity of the chemical intermediates used in the synthesis of the API.[2] this compound is one such crucial building block, frequently employed in the development of kinase inhibitors and other therapeutic agents.[1] The presence of impurities, which can arise from the synthetic route, degradation, or storage, can have far-reaching consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final drug product.